

A Comparative Guide to OD36 and Other ALK2 Inhibitors for Researchers

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Compound of Interest

Compound Name: OD36

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Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various cellular processes, including bone formation and embryonic development.[1][2] Gain-of-function mutations in the ALK2 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), and are also implicated in the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG).[3][4] This has led to the development of small molecule inhibitors targeting ALK2 as a promising therapeutic strategy.[4]

This guide provides a comparative overview of **OD36**, a notable ALK2 inhibitor, and other key inhibitors, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.

OD36: A Dual Inhibitor of ALK2 and RIPK2

OD36 is a macrocyclic ATP-competitive inhibitor that demonstrates potent, dual activity against both ALK2 and the Receptor-Interacting Protein Kinase 2 (RIPK2).[5][6] Its macrocyclic structure contributes to a higher kinome-wide selectivity compared to some earlier, non-macrocyclic inhibitors.[4][7] **OD36** is noted for its ability to potently antagonize mutant ALK2 signaling and the subsequent osteogenic differentiation.[5][6] It effectively inhibits the phosphorylation of Smad1/5, key downstream mediators of the ALK2 signaling pathway.[5]

Quantitative Comparison of ALK2 Inhibitors

The efficacy and potency of ALK2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize key quantitative data for **OD36** and other prominent ALK2 inhibitors.

Table 1: In Vitro Potency (IC50) of ALK2 Inhibitors

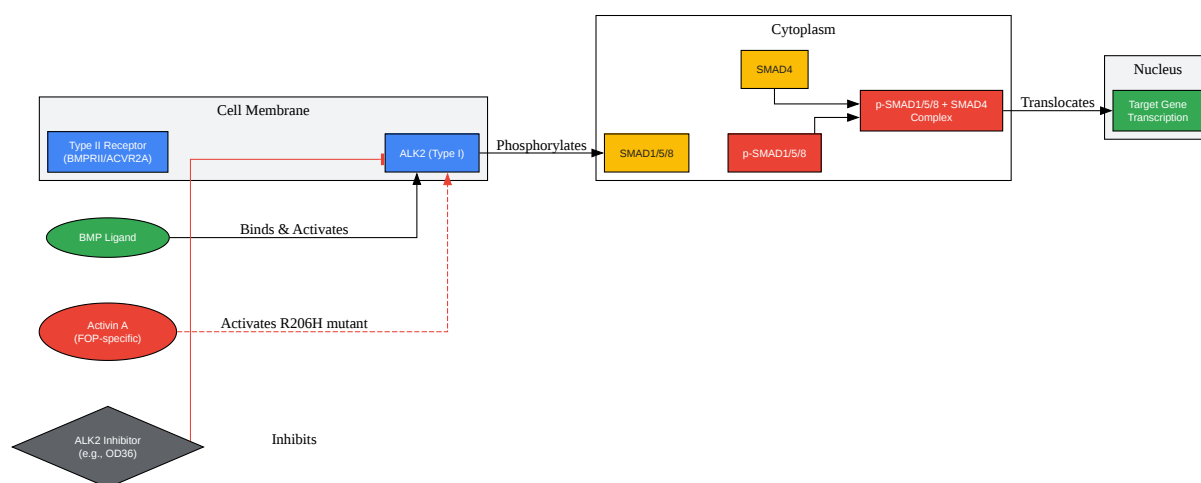
Inhibitor	Target	IC50 (nM)	Assay Type	Reference	
OD36	ALK2 (R206H)	22	Kinase Assay	[5]	
ALK2 (WT)	47	Kinase Assay	[5]		
RIPK2	5.3	Kinase Assay	[5][6]		
Saracatinib	ALK2 (WT)	6.7	Kinase Assay		[8]
caALK2	14	Cellular Assay	[8]		
BLU-782 (Fidrisertib)	ALK2 (R206H)	0.2	Biochemical Assay		[8]
ALK2 (WT)	0.6	Biochemical Assay	[8]		
ALK2 (R206H)	7	Cellular Assay	[8]		
LDN-193189	ALK2 (WT)	0.67	Kinase Assay	[8]	
caALK2	11	Cellular Assay	[8]		
INCB000928 (Zilurgisertib)	ALK2 (WT & R206H)	Potent	In Vitro Studies		[8]
*caALK2 refers to constitutively active ALK2.					
Specific IC50 value is not publicly available.					

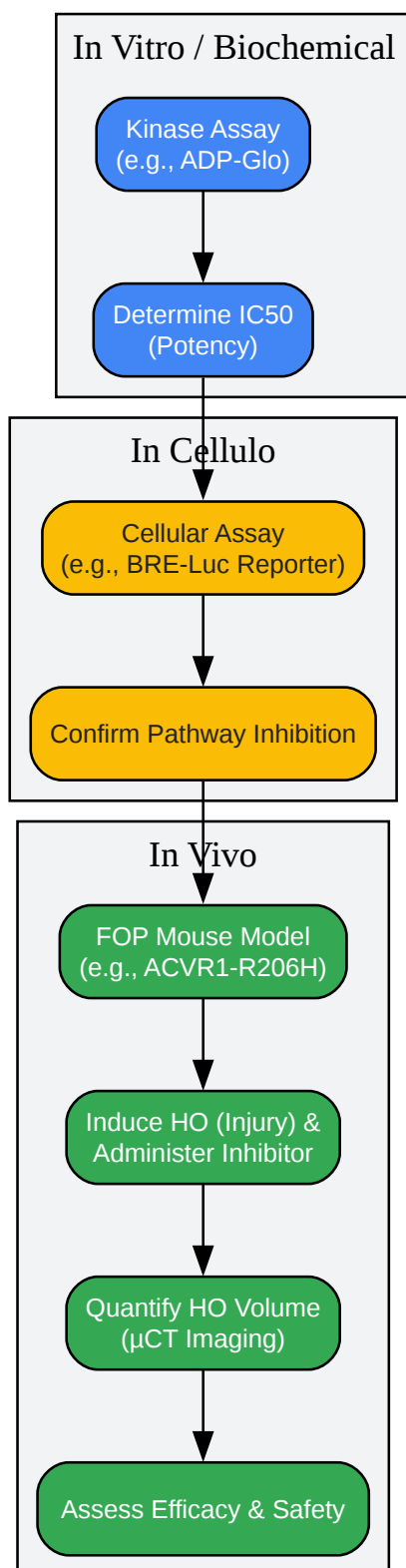
Table 2: Binding Affinity (Kd) and Selectivity Profile

Inhibitor	Target	Kd (nM)	Key Selectivity Notes	Reference
OD36	ALK2	37	Macrocyclic structure enhances selectivity over ALK3 and ACVR2B. Also inhibits ALK1.	[4][5][7]
ALK1	90	[5]		
LDN-212854	ALK2	-	Improved selectivity over ALK3 and ALK5 compared to its predecessor, LDN-193189.	[7][8]
Dorsomorphin	ALK2	-	The first identified ALK2 inhibitor; exhibits significant off-target activity.	[7]

ALK2 Signaling Pathway

ALK2 functions as a transmembrane kinase receptor.[3] In the canonical pathway, BMP ligands bind to a complex of type I (e.g., ALK2) and type II (e.g., BMPRII, ACVR2A) receptors.[1] This leads to the phosphorylation and activation of the ALK2 kinase domain, which then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8.[1][3][9] These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to regulate gene expression related to osteogenesis. In FOP, the common R206H mutation allows the receptor to be aberrantly activated by Activin A, a ligand that does not typically activate wild-type ALK2 signaling.[1][3]





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